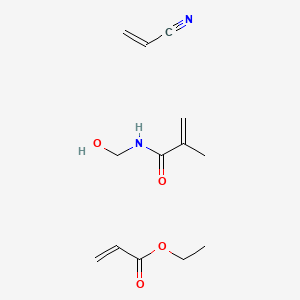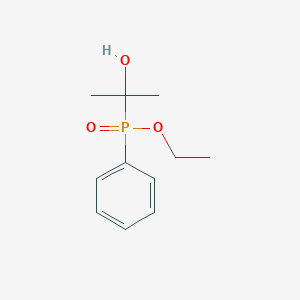![molecular formula C19H18N2O8 B14625498 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)- CAS No. 59147-86-3](/img/structure/B14625498.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound features two nitrophenyl groups attached to a spiro[5.5]undecane core, which includes four oxygen atoms in a tetraoxa configuration. The presence of nitro groups makes this compound highly reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 2-(m- or p-)-nitrophenyl-5,5-bis(hydroxymethyl)-1,3-dithiane with m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 10 hours using a Dean-Stark trap to remove water formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学研究应用
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, making the compound useful in various biochemical pathways. The spiro structure provides stability and rigidity, allowing for specific interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phosphorus atoms and is used as an antioxidant and reducing agent.
3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Designed for use as an organic molecular electronic material.
Uniqueness
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its nitro groups, which confer high reactivity and versatility in chemical reactions. Its spiro structure also provides a stable framework, making it suitable for various applications in research and industry.
属性
CAS 编号 |
59147-86-3 |
|---|---|
分子式 |
C19H18N2O8 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18N2O8/c22-20(23)15-5-1-13(2-6-15)17-26-9-19(10-27-17)11-28-18(29-12-19)14-3-7-16(8-4-14)21(24)25/h1-8,17-18H,9-12H2 |
InChI 键 |
LVEZJGGQISTLBD-UHFFFAOYSA-N |
规范 SMILES |
C1C2(COC(O1)C3=CC=C(C=C3)[N+](=O)[O-])COC(OC2)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



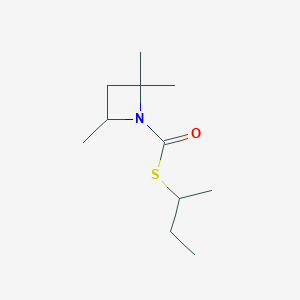


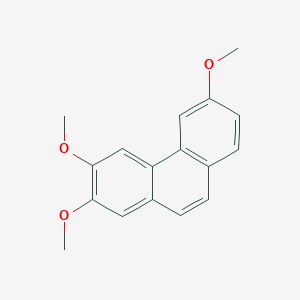
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
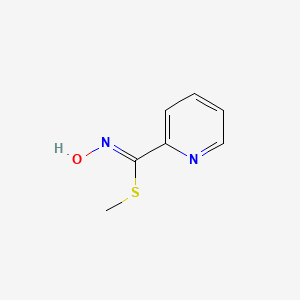
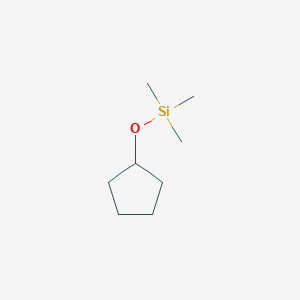
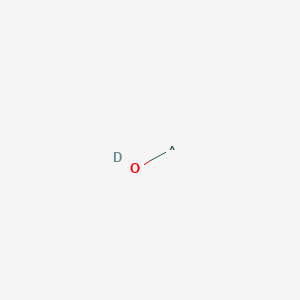
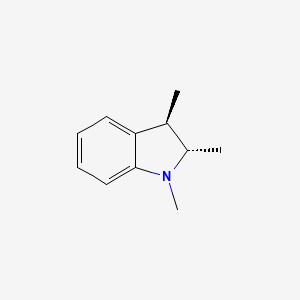
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
